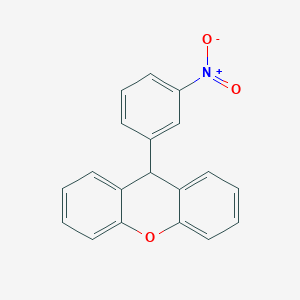
9-(3-Nitrophenyl)-9h-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Nitrophenyl)-9h-xanthene is an organic compound characterized by a xanthene core substituted with a 3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Nitrophenyl)-9h-xanthene typically involves the reaction of xanthene with 3-nitrophenyl derivatives under specific conditions. One common method includes the nitration of xanthene derivatives followed by purification processes to isolate the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process, minimizing the risks associated with handling large quantities of reactive chemicals.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro-substituted xanthone derivatives.
Reduction: Formation of 9-(3-aminophenyl)-9h-xanthene.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-(3-Nitrophenyl)-9h-xanthene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 9-(3-Nitrophenyl)-9h-xanthene largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The xanthene core can interact with various molecular targets, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
9-Phenyl-9h-xanthene: Lacks the nitro group, resulting in different reactivity and applications.
9-(4-Nitrophenyl)-9h-xanthene: Similar structure but with the nitro group in a different position, affecting its chemical behavior and applications.
9-(3-Aminophenyl)-9h-xanthene: A reduced form of 9-(3-Nitrophenyl)-9h-xanthene, with an amine group instead of a nitro group.
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of the nitro group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
6630-78-0 |
|---|---|
Molekularformel |
C19H13NO3 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
9-(3-nitrophenyl)-9H-xanthene |
InChI |
InChI=1S/C19H13NO3/c21-20(22)14-7-5-6-13(12-14)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1-12,19H |
InChI-Schlüssel |
JJZRAPGOLFQAHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)

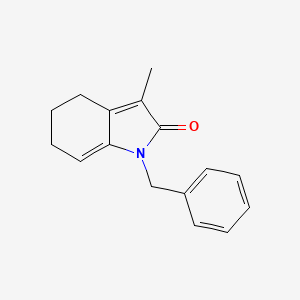

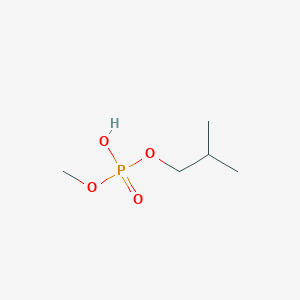

![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
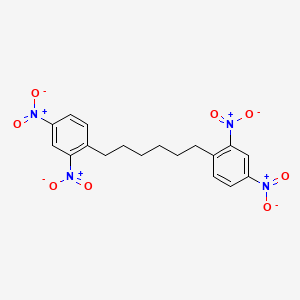

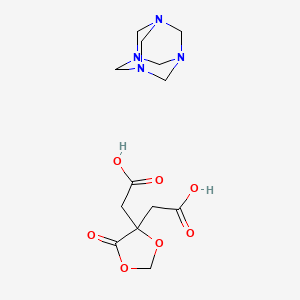


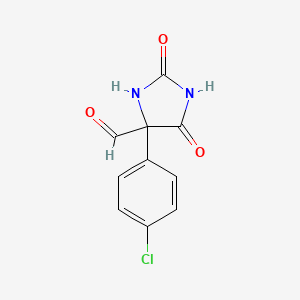
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
